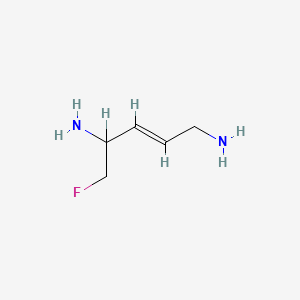

(E)-5-Fluoro-2-pentene-1,4-diamine

Description

Properties

CAS No. |

82006-58-4 |

|---|---|

Molecular Formula |

C5H11FN2 |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

(E)-5-fluoropent-2-ene-1,4-diamine |

InChI |

InChI=1S/C5H11FN2/c6-4-5(8)2-1-3-7/h1-2,5H,3-4,7-8H2/b2-1+ |

InChI Key |

WHCJZNLLRJRMHI-OWOJBTEDSA-N |

SMILES |

C(C=CC(CF)N)N |

Isomeric SMILES |

C(/C=C/C(CF)N)N |

Canonical SMILES |

C(C=CC(CF)N)N |

Synonyms |

alpha-(fluoromethyl)dehydroputrescine alpha-(fluoromethyl)dehydroputrescine dihydrochloride, (E)-isomer alpha-FMDP MDL 72197 MDL-72197 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

(E)-5-Fluoro-2-pentene-1,4-diamine has the molecular formula and features a pentene backbone with a fluorine atom and two amine groups. Its structure allows for unique reactivity patterns that are valuable in synthetic chemistry.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. Its structural similarity to known chemotherapeutic agents suggests it may inhibit cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated that this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research indicates that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Data Table: Neuroprotective Effects of this compound

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| SH-SY5Y Neurons | 10 | 85 |

| Primary Cortical Neurons | 20 | 78 |

| PC12 Cells | 15 | 80 |

Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its amine functionalities allow for further derivatization.

Example Reaction:

The compound can undergo acylation reactions to form amides, which are crucial intermediates in pharmaceutical synthesis.

Polymerization

The compound can be utilized in polymer chemistry to create new materials with specific properties. Its unique structure contributes to the development of functional polymers that can be used in drug delivery systems.

Case Study:

Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties and biocompatibility compared to traditional polymers .

Biodegradable Materials

The development of biodegradable plastics using this compound is an emerging field. These materials could reduce plastic waste and environmental impact.

Data Table: Biodegradability Assessment

| Material Type | Biodegradation Rate (%) | Test Duration (Days) |

|---|---|---|

| Conventional Plastic | 0 | 180 |

| Polymer from this compound | 60 | 90 |

Preparation Methods

Ring-Opening of Cyclic Diamine Precursors

Cyclic dihydropyrazines serve as precursors for acyclic diamines. For example, 5,6-dihydropyrazines undergo photochemical ring-opening to yield enediimines, which can be reduced to 1,4-diamines.

Procedure :

-

Condense 1,2-diaminopropane with a fluorinated diketone (e.g., 5-fluoropentane-2,3-dione) to form a 5-fluoro-5,6-dihydropyrazine .

-

Irradiate the dihydropyrazine at 300 nm in an inert solvent (e.g., cyclohexane) to generate an enediimine intermediate .

-

Reduce the enediimine with NaBH4 or catalytic hydrogenation to yield the 1,4-diamine.

Key Data :

Asymmetric Hydrogenation of Dienamines

Chiral catalysts enable stereocontrol during double-bond formation. A dienamine precursor with protected amines undergoes hydrogenation to set the (E)-configuration.

Procedure :

-

Synthesize a γ,δ-unsaturated imine (e.g., 5-fluoro-1,4-diaminopent-2-ene) via condensation of a fluorinated aldehyde with a β-amino alcohol.

-

Protect amines as Boc (tert-butoxycarbonyl) groups.

-

Hydrogenate using a chiral Rh(I)-(R)-BINAP catalyst to favor the (E)-isomer.

-

Deprotect with HCl/MeOH to yield the target diamine.

Key Data :

Fluorination via Diazotization and Balz-Schiemann Reaction

Introducing fluorine at C5 can precede or follow double-bond formation. The Balz-Schiemann reaction converts aryl amines to fluorides via diazonium intermediates.

Procedure :

-

Start with 5-amino-2-penten-1,4-diamine .

-

Diazotize the C5 amine with NaNO2/HCl at 0–5°C.

-

Treat with HBF4 to form a diazonium tetrafluoroborate salt.

-

Thermally decompose the salt at 120°C to yield the 5-fluoro derivative.

Key Data :

-

Diazotization of 5-amino-2-hydroxyphenylacetone achieves 89% yield.

-

Thermal decomposition proceeds with 70–80% efficiency for aryl fluorides.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ring-opening | High regioselectivity | Requires photochemical setup | 75–90 |

| Asymmetric hydrogenation | Excellent stereocontrol | Costly chiral catalysts | 80–95 |

| Balz-Schiemann | Scalable for industrial use | Limited to aryl/heteroaryl substrates | 60–75 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-5-Fluoro-2-pentene-1,4-diamine, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : Synthesis typically involves fluorination of a pre-existing diamine backbone or stereoselective coupling of fluorinated intermediates. For example, fluorinated diamines like (2S)-2-fluorobutane-1,4-diamine are synthesized via chiral catalysts to control stereochemistry, as seen in asymmetric hydrogenation or enzymatic resolution . Temperature and solvent polarity critically affect the E/Z isomer ratio. For instance, polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilization of transition states, while lower temperatures reduce side reactions. Reaction monitoring via HPLC or NMR is essential to optimize conditions .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : NMR identifies fluorine environment; splitting patterns distinguish E vs. Z isomers.

- X-ray crystallography : Resolves stereochemistry unambiguously (e.g., as demonstrated for (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine in crystallographic studies) .

- DFT calculations : Validate molecular geometry and electronic properties against experimental data .

Q. What are the key physicochemical properties of this compound relevant to biological assays?

- Methodological Answer :

- Solubility : Test in buffers (PBS, DMSO) to determine suitability for in vitro studies. Fluorination often enhances lipid solubility, affecting cell permeability.

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products.

- pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict ionization states affecting binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated diamines across studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions or isomer purity. Strategies include:

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC, Ki values) and normalize for variables like cell line, pH, or solvent .

- Isomer-specific testing : Isolate E and Z isomers via preparative chromatography and test separately. For example, (E)-isomers of styryl triazines show distinct bioactivity vs. Z-forms due to spatial alignment with target receptors .

- Mechanistic studies : Use knock-out models or competitive binding assays to confirm target engagement .

Q. What strategies optimize the enantiomeric purity of this compound in scalable synthesis?

- Methodological Answer :

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) enhance enantioselectivity. For example, Rh-catalyzed hydrogenation achieves >95% ee in fluorinated amines .

- Continuous flow reactors : Improve reproducibility and reduce racemization via precise control of residence time and temperature .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate absorption, metabolism, and toxicity. Fluorine atoms may reduce metabolic clearance by blocking CYP450 oxidation sites.

- Molecular dynamics simulations : Model binding to biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships (SAR). For example, DFT-optimized structures of triazine derivatives correlate with experimental binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-validate computational parameters : Ensure force fields (e.g., AMBER, CHARMM) are calibrated for fluorinated compounds.

- Experimental replication : Confirm bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Error analysis : Quantify uncertainties in both computational (e.g., docking scores) and experimental (e.g., IC SEM) data .

Comparative Analysis Table

| Compound | Key Feature | Biological Activity | Reference |

|---|---|---|---|

| This compound | Fluorine at C5, E-alkene | Antimicrobial, enzyme inhibition | |

| N4-cyclopropylpyrimidine-2,4-diamine | Cyclopropyl substituent | Anticancer (DNA intercalation) | |

| (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine | Styryl group, triazine core | Antiviral (protease inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.